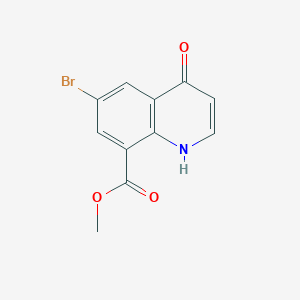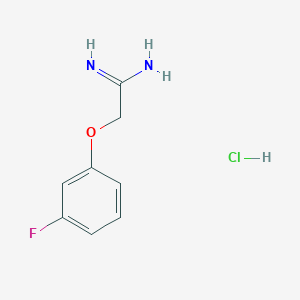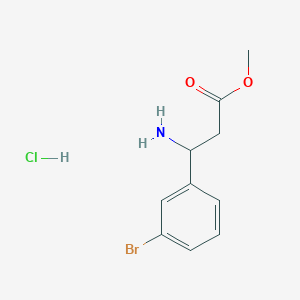
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1803585-90-1 . It has a molecular weight of 308.6 and its IUPAC name is methyl 3- ( (3-bromobenzyl)amino)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO2.ClH/c1-15-11(14)5-6-13-8-9-3-2-4-10(12)7-9;/h2-4,7,13H,5-6,8H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Organic Synthesis
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the amino group into other compounds, which can be pivotal in the synthesis of complex molecules. For example, it can be used to synthesize spiroanellated γ-lactones, which are important in the development of new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s bromophenyl group is particularly useful. It can act as a precursor for the synthesis of various pharmacologically active molecules. The bromine atom can undergo further transformations, such as Suzuki coupling, which is a powerful tool for creating carbon-carbon bonds in medicinal compounds .
Material Science
The compound’s ability to donate an amino group makes it a candidate for modifying the surface properties of materials. This can be particularly useful in the field of material science, where surface modification can lead to the development of new materials with unique properties, such as enhanced conductivity or biocompatibility .
Catalysis
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride: can be used in the development of catalytic agents. The bromophenyl moiety can be incorporated into catalysts that facilitate various chemical reactions, potentially leading to more efficient and selective processes in both industrial and laboratory settings .
Agricultural Chemistry
In agricultural chemistry, this compound can be utilized to create novel agrochemicals. Its structure allows for the incorporation into pesticides and herbicides, potentially leading to the development of new formulations that are more effective and environmentally friendly .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in the quantification of other substances .
Environmental Science
The bromophenyl group in Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride can be used to study degradation processes and environmental fate of similar organic compounds. Understanding these processes is crucial for assessing the environmental impact of brominated organic compounds .
Nanotechnology
Finally, in the field of nanotechnology, this compound can be used to modify the surface of nanoparticles. This modification can impart new properties to the nanoparticles, such as targeting specific cells or molecules, which is essential in the development of drug delivery systems and diagnostic tools .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
methyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)
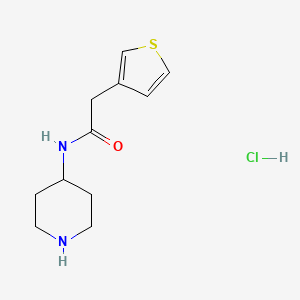
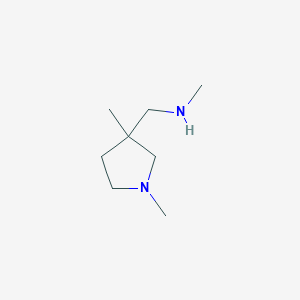
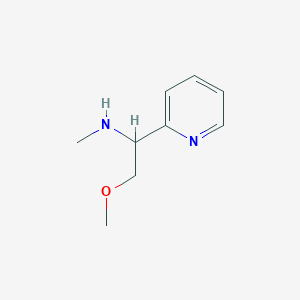

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
